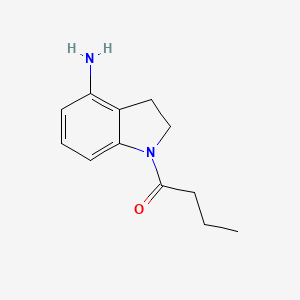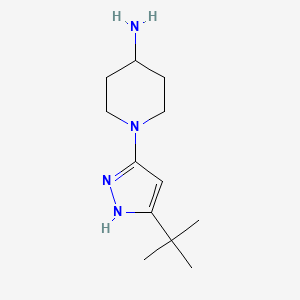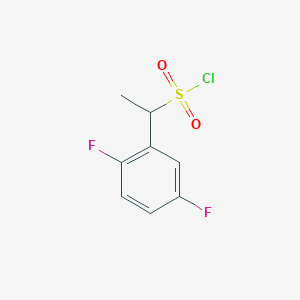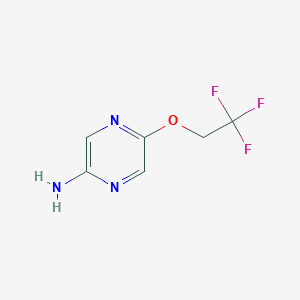![molecular formula C40H20Cl2CuI2N2O6 B13653337 Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) CAS No. 63717-32-8](/img/structure/B13653337.png)
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) is a complex compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes copper ions coordinated with naphthalen-2-olate ligands that are further substituted with chloro and iodoquinolinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The synthetic route may include the following steps:
Ligand Preparation: Synthesis of 1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate ligands through a series of organic reactions involving halogenation, esterification, and coupling reactions.
Complex Formation: Reaction of the prepared ligands with copper(II) salts (e.g., copper sulfate or copper chloride) in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: Isolation and purification of the resulting complex through recrystallization or chromatography techniques
Chemical Reactions Analysis
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The chloro and iodo groups on the ligands can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, altering its chemical properties and reactivity
Scientific Research Applications
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions, facilitating various transformations such as cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Explored for its therapeutic properties, including its role in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and optical properties
Mechanism of Action
The mechanism of action of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) involves its interaction with molecular targets, such as enzymes and DNA. The compound can bind to these targets through coordination bonds, leading to the inhibition of enzymatic activity or the induction of DNA damage. The presence of copper ions also facilitates the generation of reactive oxygen species (ROS), which can further enhance its biological activity by inducing oxidative stress in cells .
Comparison with Similar Compounds
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) can be compared with other copper complexes, such as:
Copper(II) sulfate: A common copper salt used in various applications, but lacks the specific functional groups present in the compound of interest.
Copper(II) acetate: Another widely used copper complex with different ligands, leading to distinct chemical properties and reactivity.
Copper(II) chloride: Similar in terms of the copper center but differs in ligand structure, affecting its overall behavior and applications
Properties
CAS No. |
63717-32-8 |
|---|---|
Molecular Formula |
C40H20Cl2CuI2N2O6 |
Molecular Weight |
1012.9 g/mol |
IUPAC Name |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI Key |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


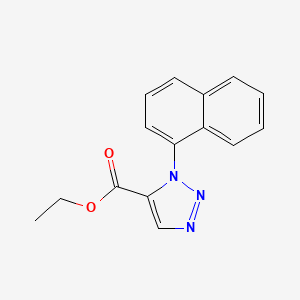
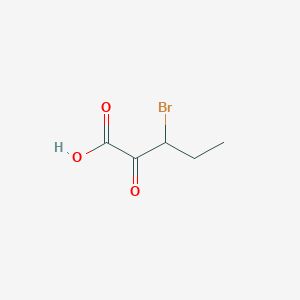
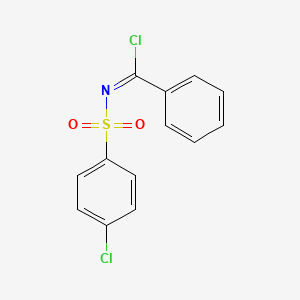
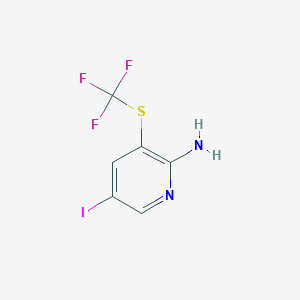
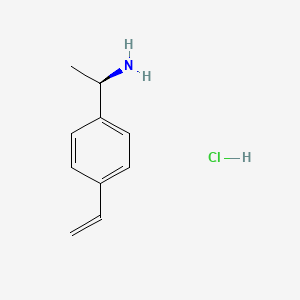

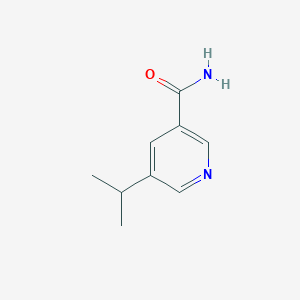
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
